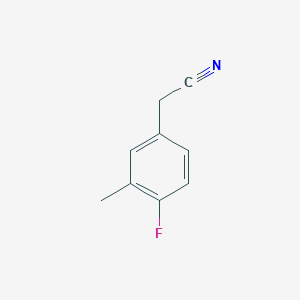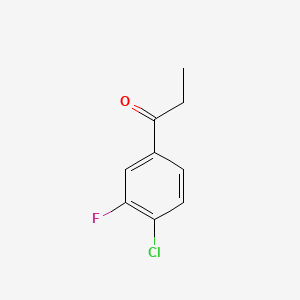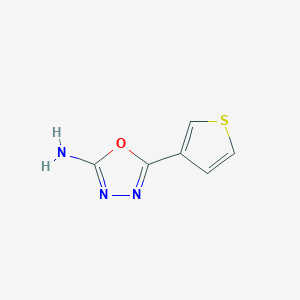
4-(Piperidin-4-yloxy)benzamide hydrochloride
描述
4-(Piperidin-4-yloxy)benzamide hydrochloride is a chemical compound with the molecular formula C12H17ClN2O2. It is a derivative of benzamide, featuring a piperidine ring attached to the benzamide structure via an ether linkage.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-4-yloxy)benzamide hydrochloride typically involves the reaction of 4-hydroxybenzamide with piperidine under specific conditions. The process can be summarized as follows:
Starting Materials: 4-hydroxybenzamide and piperidine.
Reaction: The 4-hydroxybenzamide is reacted with piperidine in the presence of a suitable base, such as potassium carbonate, to form 4-(Piperidin-4-yloxy)benzamide.
Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 4-hydroxybenzamide and piperidine are reacted in industrial reactors.
Purification: The crude product is purified using techniques such as recrystallization or chromatography.
Hydrochloride Formation: The purified product is converted to its hydrochloride salt form by treatment with hydrochloric acid.
化学反应分析
Types of Reactions
4-(Piperidin-4-yloxy)benzamide hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the benzamide group.
Oxidation and Reduction: The piperidine ring can be oxidized or reduced under appropriate conditions.
Hydrolysis: The ether linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution Reactions: Products include substituted benzamides with various functional groups.
Oxidation: Oxidized products of the piperidine ring.
Reduction: Reduced forms of the piperidine ring.
Hydrolysis: Products include 4-hydroxybenzamide and piperidine.
科学研究应用
4-(Piperidin-4-yloxy)benzamide hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
作用机制
The mechanism of action of 4-(Piperidin-4-yloxy)benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites or alter receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, such as cell cycle arrest, apoptosis, or modulation of signaling pathways .
相似化合物的比较
Similar Compounds
4-(Piperidin-4-yloxy)benzamide: Lacks the hydrochloride salt form.
N-(Piperidin-4-yl)benzamide: Similar structure but without the ether linkage.
2-(Piperidin-4-yl)benzoic acid hydrochloride: Contains a carboxylic acid group instead of an amide
Uniqueness
4-(Piperidin-4-yloxy)benzamide hydrochloride is unique due to its specific structure, which combines a piperidine ring with a benzamide moiety via an ether linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
属性
IUPAC Name |
4-piperidin-4-yloxybenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c13-12(15)9-1-3-10(4-2-9)16-11-5-7-14-8-6-11;/h1-4,11,14H,5-8H2,(H2,13,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSORURHWDYOFPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=CC=C(C=C2)C(=O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60593842 | |
| Record name | 4-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
857048-73-8 | |
| Record name | 4-[(Piperidin-4-yl)oxy]benzamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60593842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2-([4-(4-Fluorophenyl)piperazin-1-YL]sulfonyl)ethyl)amine](/img/structure/B1342098.png)











